Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system combines a triazole ring fused with a pyridazine moiety. Key structural features include:
- A 3-fluorophenyl group at position 3 of the triazolo-pyridazine core.
- A thioether linkage at position 6, connecting the core to a methyl propanoate ester.
Properties
IUPAC Name |
methyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-13-7-6-12-17-18-14(20(12)19-13)10-4-3-5-11(16)8-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNJSUNWWNMMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that create its unique structure. The compound features a triazole ring fused with a pyridazine moiety and a fluorophenyl group, contributing to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings indicate that the compound demonstrates moderate cytotoxicity with potential for further development as an anticancer agent .
2. Inhibition of c-Met Kinase
C-Met kinase is a critical target in cancer therapy due to its role in tumor growth and metastasis. Compounds similar to this compound have shown promising inhibitory effects on c-Met kinase activity.
Table 2: c-Met Kinase Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| Foretinib | 0.019 |
| Compound X | 0.090 |
These results suggest that the compound could be effective in targeting c-Met overexpressed in certain cancers .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It has been reported that the compound can cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation .
Case Studies
In a study evaluating the effects of various triazolo-pyridazine derivatives on cell lines, it was found that compounds exhibiting structural similarities to this compound showed significant cytotoxicity and inhibition of key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with the Triazolo[4,3-b]pyridazine Core
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents and functional groups:
Key Observations:
- Substituent Diversity at Position 3: The target’s 3-fluorophenyl group contrasts with methyl (Lin28-1632), pyrazolyl ((E)-4b), and indazolyl (vébreltinib) substituents. Fluorinated aryl groups are less common in the evidence but may improve lipophilicity and target binding .
- Position 6 Modifications: The target’s thioether-linked ester is unique compared to amides (Lin28-1632), carboxylic acids ((E)-4b, ), and pyridinylmethylthio groups (). Esters often serve as prodrugs, enhancing membrane permeability compared to acids .
- Physical Properties: Melting points for triazolo-pyridazine derivatives range widely (e.g., 253–255°C for (E)-4b ), but data for the target compound are unavailable.
Functional Group Comparisons
- Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid in ’s analogue. However, esters may require metabolic activation (hydrolysis) for activity .
- Amide vs. Thioether: Lin28-1632’s amide group contributes to hydrogen bonding, critical for target inhibition, whereas the target’s thioether may prioritize hydrophobic interactions .
Pharmacological Activities
- Lin28-1632 inhibits Lin28 proteins, which are involved in stem cell renewal and oncogenesis .
- Vébreltinib (structure undisclosed in evidence) is a clinical candidate, suggesting triazolo-pyridazines are viable in drug discovery .
- AZD5153 (), a triazolopyridazine-based bromodomain inhibitor, demonstrates epigenetic modulation applications .
Q & A
Q. What are the standard synthetic routes for Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, and how are yields optimized?
The synthesis typically involves sequential cyclization and functionalization steps. Key steps include:
- Triazolopyridazine core formation : Cyclization of hydrazine derivatives with pyridazine precursors under acidic conditions (e.g., glacial acetic acid) .
- Thioether linkage introduction : Nucleophilic substitution at the 6-position of the pyridazine ring using thiol-containing propanoate esters .
- Purification : Recrystallization or column chromatography to isolate the product. Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the triazolopyridazine core, fluorine substituent (via ¹⁹F NMR), and ester/thioether groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize targets based on structural analogs:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
- Antiproliferative screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to reference drugs .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from assay conditions or structural variability. Strategies include:
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm dose dependency .
- Structural analogs comparison : Synthesize derivatives with varying substituents (e.g., replacing 3-fluorophenyl with 3,4-dimethoxyphenyl) to isolate activity contributors .
- Target engagement studies : Use SPR or ITC to measure direct binding affinities for suspected targets .
Q. What strategies improve the compound’s stability and bioavailability in preclinical studies?
- Prodrug modification : Replace the methyl ester with ethyl or tert-butyl esters to enhance metabolic stability .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .
- Metabolic profiling : Conduct microsomal assays (e.g., liver S9 fractions) to identify degradation pathways and modify labile groups .
Q. How can computational methods guide SAR studies for this compound?
- Docking simulations : Model interactions with targets like EGFR or COX-2 using AutoDock Vina, focusing on the triazole ring’s role in hydrogen bonding .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups .
- MD simulations : Assess conformational stability in aqueous environments to prioritize derivatives with rigidified structures .
Q. What advanced techniques elucidate reaction mechanisms for functional group transformations?
- Kinetic isotope effects (KIE) : Study thioether formation by replacing sulfur with ³⁴S to track nucleophilic substitution pathways .
- In-situ FTIR : Monitor ester hydrolysis or triazole ring opening under basic/acidic conditions .
- DFT calculations : Predict transition states and intermediates for key steps like cyclization .
Notes
- Evidence Reliability : Excluded non-academic sources (e.g., Benchchem) per guidelines. Primary data from peer-reviewed synthesis and bioactivity studies were prioritized .
- Methodological Emphasis : Answers emphasize reproducible protocols (e.g., HPLC conditions, assay design) to align with academic rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
